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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AC710 Mesylate has been identified as a potent, globally selective inhibitor of the platelet-

derived growth factor receptor (PDGFR) family of kinases. This guide provides a comparative

analysis of AC710 Mesylate's target engagement in cellular contexts, supported by

experimental data and detailed protocols.

Comparative Analysis of Target Engagement
AC710 Mesylate (compound 22b) was developed through a lead optimization campaign to

improve upon earlier compounds, such as compound 18b. The primary targets of AC710 are

key receptor tyrosine kinases (RTKs) within the PDGFR family, including FMS-like tyrosine

kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF1R), KIT, PDGFRα, and PDGFRβ.[1]

Validation of target engagement in cells was primarily achieved by assessing the inhibition of

kinase phosphorylation.[1] This method directly measures the downstream effect of the inhibitor

binding to its target kinase, providing a physiologically relevant readout of target engagement.

Quantitative Data Summary
The binding affinities (Kd) of AC710 Mesylate and a precursor compound (18b) for the

PDGFR-family kinases were determined, showcasing the high potency of AC710.
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Compound
FLT3 (Kd,
nM)

CSF1R (Kd,
nM)

KIT (Kd,
nM)

PDGFRα
(Kd, nM)

PDGFRβ
(Kd, nM)

AC710

Mesylate

(22b)

0.6 1.57 1.0 1.3 1.0

Precursor

(18b)
0.8 1.8 1.1 1.6 1.1

Data sourced from Liu G, et al. ACS Med Chem Lett. 2012.[1]

In cellular assays, AC710 Mesylate potently inhibited the phosphorylation of these kinases,

confirming its engagement with the intended targets within a cellular environment.[1]

Experimental Protocols
The following is a generalized protocol for a key experiment used to validate the target

engagement of AC710 Mesylate in cells: inhibition of kinase phosphorylation.

Kinase Phosphorylation Inhibition Assay (Western Blot)
This assay is a standard method to determine if a compound inhibits the phosphorylation of a

target kinase in cells.

1. Cell Culture and Treatment:

Culture cells expressing the target kinase (e.g., cell lines with endogenous expression or
transfected with the kinase).
Seed cells in appropriate culture plates and allow them to adhere overnight.
Treat the cells with various concentrations of AC710 Mesylate or a vehicle control (e.g.,
DMSO) for a specified period.
Stimulate the cells with the appropriate ligand to induce kinase phosphorylation (e.g., CSF-1
for CSF1R).

2. Cell Lysis:

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve
the phosphorylation state of the proteins.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA
assay).

4. SDS-PAGE and Western Blotting:

Normalize the protein lysates to ensure equal loading.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in
Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the
target kinase.
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

6. Data Analysis:

To normalize for protein loading, the same membrane can be stripped and re-probed with an
antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at
each concentration of AC710 Mesylate.
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Caption: Simplified PDGFR signaling pathway inhibited by AC710 Mesylate.

Experimental Workflow: Kinase Phosphorylation
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Caption: Workflow for validating target engagement via kinase inhibition.
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Caption: Lead optimization from a precursor to AC710 Mesylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body-img
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://www.benchchem.com/product/b1505934#validation-of-ac710-mesylate-target-engagement-in-cells
https://www.benchchem.com/product/b1505934#validation-of-ac710-mesylate-target-engagement-in-cells
https://www.benchchem.com/product/b1505934#validation-of-ac710-mesylate-target-engagement-in-cells
https://www.benchchem.com/product/b1505934#validation-of-ac710-mesylate-target-engagement-in-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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